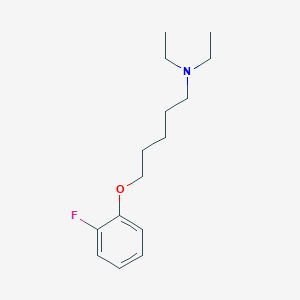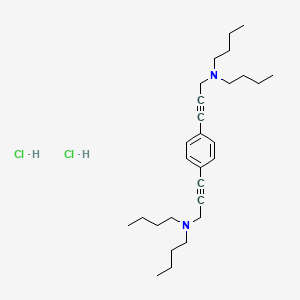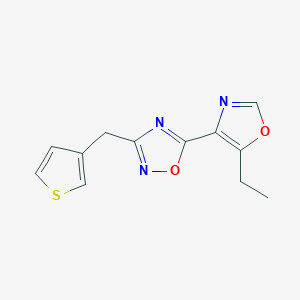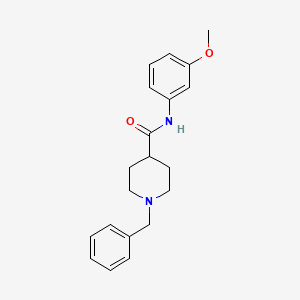![molecular formula C21H30N2O8S2 B5205873 4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]' is a chemical compound that is commonly referred to as MBS. It is a sulfonamide-based compound that has been widely used in scientific research for various purposes. MBS is a white crystalline powder that is soluble in water and has a molecular weight of 594.73 g/mol.
作用机制
MBS crosslinks proteins, nucleic acids, and carbohydrates by forming covalent bonds between the amino, carboxyl, or hydroxyl groups present in these molecules. This crosslinking results in the formation of a stable network that enhances the structural stability and mechanical properties of the material. MBS also stabilizes enzymes and antibodies by forming a stable complex with these molecules, which prevents their denaturation and degradation.
Biochemical and Physiological Effects:
MBS has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, MBS can cause skin and eye irritation if it comes into contact with these tissues. MBS has also been shown to cause hemolysis in red blood cells at high concentrations. The physiological effects of MBS on living organisms are not well understood and require further investigation.
实验室实验的优点和局限性
MBS has several advantages for use in lab experiments. It is a versatile crosslinking agent that can be used with a wide range of biomolecules. MBS is also stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental conditions. However, MBS has some limitations, including its high cost and potential toxicity at high concentrations. MBS also has a short shelf life and must be stored under specific conditions to maintain its stability.
未来方向
There are several future directions for the use of MBS in scientific research. One area of interest is the development of MBS-based drug delivery systems that can target specific cells or tissues. MBS can also be used in the development of biosensors that can detect biomolecules with high sensitivity and specificity. Another area of interest is the use of MBS in tissue engineering, where it can be used to create stable networks of biomolecules that mimic the extracellular matrix. Further research is needed to explore the full potential of MBS in these areas and to develop new applications for this versatile compound.
Conclusion:
In conclusion, '4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]' is a versatile compound that has been widely used in scientific research for various purposes. It is a crosslinking agent that can be used with a wide range of biomolecules and has several advantages for use in lab experiments. However, MBS also has some limitations, and its physiological effects on living organisms are not well understood. Further research is needed to explore the full potential of MBS in scientific research and to develop new applications for this compound.
合成方法
MBS can be synthesized by reacting 4,4'-methylenebis(2-chloroaniline) with sodium bisulfite in the presence of sodium hydroxide. The resulting product is then treated with sodium hydroxide and ethylene oxide to obtain MBS. The synthesis of MBS is a multi-step process that requires careful monitoring and control of the reaction conditions to achieve a high yield of the desired product.
科学研究应用
MBS has been widely used in scientific research as a crosslinking agent for proteins, nucleic acids, and carbohydrates. It is also used as a stabilizer for enzymes and antibodies. MBS has been used in the development of various biomedical applications, including drug delivery systems, biosensors, and tissue engineering. MBS is also used in the production of polymers and adhesives.
属性
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S2/c24-13-9-22(10-14-25)32(28,29)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)33(30,31)23(11-15-26)12-16-27/h1-8,24-27H,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJKYUHWXZWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)

![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)


![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)